molecular formula C14H14ClFN4O2 B7344777 (3R,4S)-1-[5-chloro-4-(4-fluoroanilino)pyrimidin-2-yl]pyrrolidine-3,4-diol

(3R,4S)-1-[5-chloro-4-(4-fluoroanilino)pyrimidin-2-yl]pyrrolidine-3,4-diol

Katalognummer B7344777
Molekulargewicht: 324.74 g/mol
InChI-Schlüssel: JGWOHRCDSGLYSQ-TXEJJXNPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,4S)-1-[5-chloro-4-(4-fluoroanilino)pyrimidin-2-yl]pyrrolidine-3,4-diol, also known as PF-06282999, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to inhibit the activity of a specific protein, which is involved in the growth and survival of cancer cells.

Wirkmechanismus

(3R,4S)-1-[5-chloro-4-(4-fluoroanilino)pyrimidin-2-yl]pyrrolidine-3,4-diol inhibits the activity of CDK4/6 by binding to the ATP-binding site of the protein. This prevents the protein from phosphorylating its downstream targets, which are involved in cell cycle progression and cell division. By inhibiting the activity of CDK4/6, this compound blocks the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to have minimal toxicity in healthy cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (3R,4S)-1-[5-chloro-4-(4-fluoroanilino)pyrimidin-2-yl]pyrrolidine-3,4-diol in lab experiments is its specificity for CDK4/6. This compound has been shown to have minimal off-target effects, which reduces the risk of unwanted side effects. Additionally, this compound has been shown to be effective in several types of cancer, which makes it a promising candidate for further development.
One limitation of using this compound in lab experiments is its solubility. This compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not yet been tested in clinical trials, which means that its safety and efficacy in humans is not yet known.

Zukünftige Richtungen

There are several future directions for the study of (3R,4S)-1-[5-chloro-4-(4-fluoroanilino)pyrimidin-2-yl]pyrrolidine-3,4-diol. One potential direction is the development of combination therapies that include this compound and other cancer drugs. Additionally, further preclinical studies are needed to determine the safety and efficacy of this compound in humans. Finally, the development of more soluble forms of this compound could improve its clinical utility.

Synthesemethoden

The synthesis method of (3R,4S)-1-[5-chloro-4-(4-fluoroanilino)pyrimidin-2-yl]pyrrolidine-3,4-diol involves several steps, including the coupling of a pyrimidine derivative with a pyrrolidine derivative, followed by the introduction of a chloro and fluoro substituent. This compound has been synthesized using a variety of methods, including palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions. The final product is typically obtained as a white or off-white powder.

Wissenschaftliche Forschungsanwendungen

(3R,4S)-1-[5-chloro-4-(4-fluoroanilino)pyrimidin-2-yl]pyrrolidine-3,4-diol has been studied for its potential use in cancer treatment. Specifically, this compound has been shown to inhibit the activity of a protein called cyclin-dependent kinase 4/6 (CDK4/6), which is involved in the growth and survival of cancer cells. In preclinical studies, this compound has been shown to inhibit tumor growth in several types of cancer, including breast cancer, melanoma, and non-small cell lung cancer.

Eigenschaften

IUPAC Name

(3R,4S)-1-[5-chloro-4-(4-fluoroanilino)pyrimidin-2-yl]pyrrolidine-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN4O2/c15-10-5-17-14(20-6-11(21)12(22)7-20)19-13(10)18-9-3-1-8(16)2-4-9/h1-5,11-12,21-22H,6-7H2,(H,17,18,19)/t11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWOHRCDSGLYSQ-TXEJJXNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C2=NC=C(C(=N2)NC3=CC=C(C=C3)F)Cl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1C2=NC=C(C(=N2)NC3=CC=C(C=C3)F)Cl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.